para-Methylaminorex (4-MAR): A Technical Guide for Researchers
para-Methylaminorex (4-MAR): A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Physicochemical Properties, Pharmacology, and Synthetic Methodologies of a Potent Psychostimulant.
Introduction
para-Methylaminorex (4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine), commonly known as 4-MAR, is a potent synthetic central nervous system stimulant belonging to the 2-amino-5-aryloxazoline class.[1] First synthesized in 1960 by McNeil Laboratories, 4-MAR exhibits psychostimulant effects comparable to methamphetamine but with a significantly longer duration of action.[2][3] This document provides a comprehensive technical overview of 4-MAR, intended for researchers, scientists, and drug development professionals. It covers the core chemical and physical properties, detailed pharmacological actions, established synthetic routes, and methodologies for key experimental assessments.
Chemical Structure and Physicochemical Properties
4-MAR is a substituted oxazoline derivative with the chemical formula C₁₀H₁₂N₂O.[4] The structure contains two chiral centers at the C4 and C5 positions of the oxazoline ring, resulting in the existence of four stereoisomers: (±)-cis and (±)-trans enantiomeric pairs.[5] The cis-isomers are the forms most commonly encountered in recreational use.[2]
Caption: Chemical Structure of para-Methylaminorex.
Physicochemical Data
A summary of the key physicochemical properties of para-Methylaminorex is presented in Table 1. These properties are essential for its analytical identification and understanding its behavior in biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₂O | [1][4] |
| Molecular Weight | 176.22 g/mol | [3][4] |
| IUPAC Name | 4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine | [4] |
| CAS Number | 3568-94-3 | [3][4] |
| Melting Point | 117-119°C; 154.5-156°C (from benzene) | [3][6] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in acetonitrile and chloroform | [1] |
| Optical Rotation [α]D25 | (-)-form: -244.7°; (+)-form: +240.9° | [3] |
Pharmacology and Mechanism of Action
4-MAR is a potent monoamine releasing agent with a pronounced selectivity for norepinephrine and dopamine over serotonin.[7] Its primary mechanism of action involves interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing a reversal of their normal function. This leads to a significant efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.
Monoamine Transporter Interactions
The potency of 4-MAR as a monoamine releaser has been quantified in vitro using rat brain synaptosomes. These studies reveal its high affinity for DAT and NET, and significantly lower potency at the serotonin transporter (SERT). The half-maximal effective concentrations (EC₅₀) for inducing monoamine release are detailed in Table 2.
| Monoamine Transporter | EC₅₀ (nM) | Reference(s) |
| Dopamine (DAT) | 1.7 | [8] |
| Norepinephrine (NET) | 4.8 | [8] |
| Serotonin (SERT) | 53.2 | [8] |
Signaling Pathways
The increased synaptic concentrations of dopamine and norepinephrine resulting from 4-MAR action lead to the activation of their respective G-protein coupled receptors on postsynaptic neurons. Dopamine primarily acts on D₁-like (Gₛ-coupled) and D₂-like (Gᵢ-coupled) receptors, while norepinephrine interacts with α- and β-adrenergic receptors (Gₛ, Gᵢ, and G₀-coupled).[9] This activation modulates the cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling cascade, which in turn regulates neuronal excitability and gene expression, underlying the psychostimulant effects of the compound.[10]
Caption: 4-MAR Mechanism of Action and Signaling.
Pharmacokinetics
Pharmacokinetic data for 4-MAR is summarized in Table 3. The compound exhibits high bioavailability through various routes of administration and has a long elimination half-life, contributing to its extended duration of effects.
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | 62% | [11] |
| Bioavailability (Nasal) | 79% | [11] |
| Bioavailability (Smoked) | 91 - 93.5% | [11] |
| Elimination Half-life | 10 - 19 hours | [11] |
| Metabolism | Hepatic | [11] |
| Excretion | Renal | [11] |
Synthesis
The synthesis of 4-MAR stereoisomers typically starts from the corresponding stereoisomers of phenylpropanolamine (norephedrine and norpseudoephedrine). The stereochemistry of the starting material is retained throughout the reaction, dictating the final cis or trans configuration of the product.[5]
Synthesis of (±)-cis-4-Methylaminorex
The (±)-cis isomers are generally synthesized from dl-phenylpropanolamine (norephedrine). A common one-step method involves cyclization with cyanogen bromide.[2] An alternative two-step route involves reaction with potassium cyanate to form a carbamate intermediate, followed by cyclization with a strong acid like hydrochloric acid.
Caption: Synthetic Pathways for (±)-cis-4-MAR.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacological profile of 4-MAR.
Monoamine Release Assay
This in vitro assay quantifies the ability of a compound to induce the release of monoamine neurotransmitters from presynaptic nerve terminals.
-
Preparation of Synaptosomes: Male Sprague-Dawley rats are euthanized, and their brains are processed to yield synaptosomes, which are resealed nerve terminals.[12]
-
Radiolabeling: Synaptosomes are incubated with radiolabeled substrates for the monoamine transporters, such as [³H]MPP⁺ for DAT and NET, and [³H]5-HT for SERT. All buffers contain 1 µM reserpine to block vesicular uptake.[12]
-
Drug Incubation: The radiolabeled synaptosomes are exposed to various concentrations of 4-MAR.
-
Quantification: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of 4-MAR at each transporter.[13]
Locomotor Activity Study
This in vivo assay assesses the stimulant effects of 4-MAR on the spontaneous movement of animals.
-
Animals: Male rats are used for the study.
-
Drug Administration: The stereoisomers of 4-MAR are administered subcutaneously at various doses (e.g., 0.3-3 mg/kg).[14]
-
Data Collection: Locomotor activity is monitored using automated activity chambers over a specified time course (e.g., 4 hours). The appearance of stereotyped behaviors (e.g., continuous sniffing, head bobbing) at higher doses is also recorded.[14]
-
Data Analysis: The total distance traveled, number of movements, and time spent in stereotyped behaviors are quantified and compared between different dose groups and control animals. The involvement of specific neurotransmitter systems can be investigated by pre-treating animals with selective receptor antagonists.[14]
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding and abuse potential of a substance.
-
Apparatus: A multi-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase: Animals are allowed to freely explore the entire apparatus to establish baseline preference for each compartment.
-
Conditioning Phase: Over several days, animals receive injections of 4-MAR immediately before being confined to one of the non-preferred compartments, and saline injections before confinement to the other compartment.
-
Post-conditioning (Test) Phase: Animals are again allowed to freely explore the entire apparatus in a drug-free state.
-
Data Analysis: The time spent in the drug-paired compartment during the test phase is compared to the time spent during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates that the drug has rewarding properties.
Conclusion
para-Methylaminorex is a potent and long-acting psychostimulant that primarily exerts its effects by inducing the release of dopamine and norepinephrine. Its complex stereochemistry influences its pharmacological activity. The information presented in this technical guide, including its chemical properties, mechanism of action, synthesis, and experimental evaluation, provides a foundational resource for researchers in the fields of pharmacology, neuroscience, and forensic science. Further investigation into the detailed downstream signaling and potential neurotoxic effects of 4-MAR is warranted.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 4-Methylaminorex - Wikipedia [en.wikipedia.org]
- 3. 4-Methylaminorex [drugfuture.com]
- 4. 4,5-Dihydro-4-methyl-5-phenyl-2-oxazolamine | C10H12N2O | CID 92196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Stereoisomers of 4-Methylaminorex - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. 959249-62-8 CAS MSDS (4-METHYLAMINOREX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Neurochemical effects of an acute treatment with 4-methylaminorex: a new stimulant of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4'-Fluoro-4-methylaminorex | 1364933-64-1 | Benchchem [benchchem.com]
- 9. Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Worsening of the Toxic Effects of (±)Cis-4,4′-DMAR Following Its Co-Administration with (±)Trans-4,4′-DMAR: Neuro-Behavioural, Physiological, Immunohistochemical and Metabolic Studies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.thea.ie [research.thea.ie]
- 14. The behavioral effects of the stereoisomers of 4-methylaminorex, a psychostimulant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
